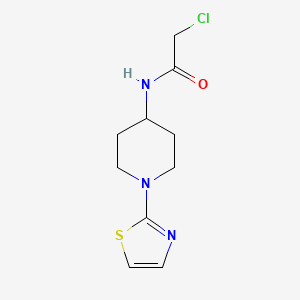

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide

Description

Molecular Formula and Isomeric Variants

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide possesses the molecular formula C₁₀H₁₄ClN₃OS, indicating a complex structure containing carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur atoms. The molecular weight of this compound is precisely 259.76 grams per mole, reflecting the substantial molecular complexity arising from the integration of multiple heterocyclic systems. The presence of ten carbon atoms, fourteen hydrogen atoms, one chlorine atom, three nitrogen atoms, one oxygen atom, and one sulfur atom creates a unique molecular architecture that distinguishes this compound from simpler organic molecules.

Table 1: Fundamental Molecular Data of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₄ClN₃OS |

| Molecular Weight | 259.76 g/mol |

| Elemental Composition | C: 10 atoms, H: 14 atoms, Cl: 1 atom, N: 3 atoms, O: 1 atom, S: 1 atom |

| Degree of Unsaturation | 4 |

The molecular structure exhibits a degree of unsaturation of four, which corresponds to the presence of multiple ring systems and double bonds within the thiazole heterocycle and the carbonyl group of the acetamide functionality. This level of unsaturation is consistent with the aromatic character of the thiazole ring and the presence of the carbonyl group, contributing to the overall stability and chemical behavior of the compound.

Regarding isomeric variants, the compound structure contains several potential sites for stereoisomerism, particularly around the piperidine ring system. The piperidine ring adopts chair conformations similar to cyclohexane, with the nitrogen atom introducing additional conformational complexity. The piperidine component prefers a chair conformation, and unlike cyclohexane, piperidine has two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position, and the other in an equatorial position. These conformational preferences significantly influence the three-dimensional arrangement of the molecule and may affect its chemical and biological properties.

Key Functional Groups and Heterocyclic Systems

The molecular architecture of this compound incorporates three primary structural components that define its chemical character: a chloroacetamide group, a piperidine ring system, and a thiazole heterocycle. Each of these functional groups contributes distinct chemical properties and reactivity patterns to the overall molecular behavior.

The chloroacetamide functional group represents a reactive center within the molecule, containing a chlorine atom attached to a methylene carbon adjacent to a carbonyl group. This arrangement creates an electrophilic site that can participate in nucleophilic substitution reactions, making the compound potentially useful in synthetic transformations. The acetamide portion contributes to the overall polarity of the molecule and provides hydrogen bonding capabilities through its carbonyl oxygen and potentially through the nitrogen-hydrogen bond.

The piperidine ring system constitutes a six-membered saturated heterocycle containing five methylene bridges and one amine bridge. This heterocyclic amine consists of a six-membered ring containing five methylene bridges (–CH₂–) and one amine bridge (–NH–). The piperidine moiety in this compound serves as a central linking unit, connecting the thiazole heterocycle to the acetamide functionality through its nitrogen atom and the 4-position carbon.

Table 2: Functional Group Analysis

| Functional Group | Location | Chemical Formula | Key Properties |

|---|---|---|---|

| Chloroacetamide | Terminal position | ClCH₂CONH- | Electrophilic reactivity, hydrogen bonding |

| Piperidine ring | Central position | C₅H₁₀NH | Conformational flexibility, basic nitrogen |

| Thiazole heterocycle | Substituent position | C₃H₃NS | Aromatic character, electron-deficient system |

The thiazole heterocycle represents a five-membered aromatic ring containing both sulfur and nitrogen atoms. Thiazole, or 1,3-thiazole, is a 5-membered heterocyclic compound that contains both sulfur and nitrogen. The thiazole ring exhibits significant pi-electron delocalization and possesses aromatic character, more so than the corresponding oxazoles. This aromaticity is evidenced by the proton nuclear magnetic resonance chemical shift of the ring protons, which absorb between 7.27 and 8.77 parts per million, indicating a strong diamagnetic ring current.

The integration of these three distinct functional groups creates a molecule with diverse chemical properties and potential reactivity patterns. The electron-deficient nature of the thiazole ring, combined with the basic nitrogen of the piperidine system and the electrophilic chloroacetamide group, provides multiple sites for chemical interaction and transformation.

IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide. This naming convention follows the standard IUPAC rules for complex organic compounds, beginning with the acetamide portion as the parent structure and systematically describing the substituents and their positions.

Table 3: Chemical Identifiers and Nomenclature

| Identifier Type | Value |

|---|---|

| IUPAC Name | 2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide |

| CAS Registry Number | 1065484-54-9 |

| Standard InChI | InChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15) |

| Standard InChI Key | YUOZFOHLHVLMDP-UHFFFAOYSA-N |

| SMILES Notation | C1CN(CCC1NC(=O)CCl)C2=NC=CS2 |

The compound is registered under the Chemical Abstracts Service number 1065484-54-9, which provides a unique identifier for this specific molecular structure. This registration number facilitates precise identification and communication about the compound across scientific literature and chemical databases.

Alternative synonyms for this compound include 2-Chloro-N-[1-(2-thiazolyl)-4-piperidinyl]acetamide and Acetamide, 2-chloro-N-[1-(2-thiazolyl)-4-piperidinyl]-. These alternative names reflect different conventions for describing the thiazole and piperidine components but refer to the identical chemical structure.

The Standard International Chemical Identifier provides a machine-readable representation of the molecular structure: InChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15). This identifier encodes the complete connectivity and stereochemical information of the molecule in a standardized format that can be processed by chemical databases and software systems.

The Simplified Molecular Input Line Entry System notation, C1CN(CCC1NC(=O)CCl)C2=NC=CS2, provides a compact representation of the molecular structure that describes the connectivity of all atoms within the molecule. This notation system enables efficient storage and retrieval of structural information in chemical databases and facilitates computational analysis of the compound.

Crystallographic and Conformational Analysis

The conformational behavior of this compound is primarily influenced by the flexibility of the piperidine ring system and the rotational freedom around the bonds connecting the three major structural components. The piperidine ring component exhibits characteristic chair conformations similar to those observed in cyclohexane, but with additional complexity introduced by the nitrogen atom substitution.

Table 4: Conformational Properties of Key Structural Components

| Structural Component | Conformational Preference | Energy Difference | Interconversion Barrier |

|---|---|---|---|

| Piperidine ring | Chair conformation | 0.72 kcal/mol (gas phase) | 6.1 kcal/mol |

| Thiazole ring | Planar aromatic | Rigid aromatic system | High barrier |

| Acetamide linkage | Planar amide | Resonance stabilized | Variable |

The piperidine ring system in this compound demonstrates two distinguishable chair conformations: one with the nitrogen-hydrogen bond in an axial position, and the other in an equatorial position. Research has established that the equatorial conformation is more stable by 0.72 kilocalories per mole in the gas phase. In nonpolar solvents, a range between 0.2 and 0.6 kilocalories per mole has been estimated, but in polar solvents the axial conformer may be more stable.

The two piperidine conformers interconvert rapidly through nitrogen inversion, with the free energy activation barrier for this process estimated at 6.1 kilocalories per mole. This barrier is substantially lower than the 10.4 kilocalories per mole required for ring inversion. The relatively low barrier for nitrogen inversion means that the compound exists as a rapidly equilibrating mixture of conformers under normal conditions.

The thiazole heterocycle maintains a planar aromatic configuration due to its aromatic character and pi-electron delocalization. Being planar, thiazoles are characterized by significant pi-electron delocalization and have some degree of aromaticity, more so than the corresponding oxazoles. This planar arrangement constrains the geometry around the thiazole attachment point and influences the overall three-dimensional structure of the molecule.

The acetamide functional group typically adopts a planar configuration due to resonance between the carbonyl group and the nitrogen lone pair electrons. This planarity is characteristic of amide bonds and contributes to the overall rigidity of the connection between the piperidine and chloroacetyl portions of the molecule. The resonance stabilization of the amide bond also affects the rotational barrier around the carbon-nitrogen bond, creating additional conformational constraints.

The combination of these conformational preferences results in a molecule with moderate flexibility, primarily arising from the piperidine ring conformations and limited rotation around certain bonds. The thiazole ring provides a rigid aromatic framework, while the piperidine component introduces dynamic behavior through rapid chair-chair interconversion. This conformational complexity may significantly influence the compound's chemical reactivity, physical properties, and potential biological activity.

Properties

IUPAC Name |

2-chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN3OS/c11-7-9(15)13-8-1-4-14(5-2-8)10-12-3-6-16-10/h3,6,8H,1-2,4-5,7H2,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUOZFOHLHVLMDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)CCl)C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671638 | |

| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065484-54-9 | |

| Record name | 2-Chloro-N-[1-(2-thiazolyl)-4-piperidinyl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-54-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Initial Functionalization

- Piperidinyl-thiazole amine synthesis: The piperidine ring substituted at the 4-position with a thiazole moiety is typically prepared through heterocyclic synthesis routes involving thiazole ring formation and subsequent piperidine substitution.

- Chloroacetylation: The chloroacetamide moiety is introduced by reacting the amine group of the piperidinyl-thiazole intermediate with 2-chloroacetyl chloride in the presence of a base, usually under basic conditions to neutralize the released HCl and drive the reaction to completion.

Reaction Conditions and Catalysts

- The chloroacetylation step is performed in an inert solvent such as dichloromethane or tetrahydrofuran, often at low temperatures (0–5 °C) to control the reaction rate and avoid side reactions.

- A base such as triethylamine or pyridine is used to scavenge HCl formed during the reaction.

- The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC) or HPLC.

Purification Techniques

- After completion, the reaction mixture is washed with water and brine to remove inorganic salts.

- The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

- The crude product is purified by recrystallization or column chromatography using silica gel with appropriate eluents (e.g., mixtures of ethyl acetate and hexanes).

Representative Synthetic Scheme

| Step | Reactants | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Thiazol-2-yl-piperidin-4-amine + 2-chloroacetyl chloride | Base (Et3N), solvent (DCM), 0–5 °C, 4 h | 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide | 70–85 |

Research Findings and Analytical Data

- Spectroscopic characterization: The product is confirmed by IR spectroscopy showing characteristic amide carbonyl absorption near 1640 cm⁻¹ and N-H stretching bands around 3300–3400 cm⁻¹.

- NMR spectroscopy: ^1H NMR analysis reveals signals corresponding to the piperidine ring protons, thiazole protons, and the methylene group adjacent to the chloroacetamide nitrogen, typically appearing as a singlet around δ 4.0–4.5 ppm.

- Mass Spectrometry: The molecular ion peak corresponds to the expected molecular mass, confirming the molecular formula.

- Elemental Analysis: Matches the calculated values for C, H, N, S, and Cl content, supporting the purity and composition of the compound.

Comparative Analysis of Preparation Methods

| Method Aspect | Description | Advantages | Limitations |

|---|---|---|---|

| Use of 2-chloroacetyl chloride | Direct acylation of amine with chloroacetyl chloride | Straightforward, high yield | Requires careful temperature control to avoid side reactions |

| Solvent choice | DCM, THF, or other inert solvents | Good solubility of reactants, easy workup | Environmental and safety concerns with chlorinated solvents |

| Base used | Triethylamine or pyridine | Efficient scavenging of HCl | Pyridine odor and toxicity |

| Purification | Recrystallization or silica gel chromatography | High purity product | Time-consuming, solvent-intensive |

Notes on Alternative Synthetic Routes

- Some research indicates the use of sodium ethoxide in ethanol as a base and solvent system for related chloroacetamide derivatives, particularly when preparing thieno[2,3-b]pyridine analogs, which share structural similarities with the thiazole-piperidine system.

- Molecular hybridization strategies have been employed to link chloroacetamide moieties with heterocyclic amines like piperazine or piperidine derivatives, enhancing biological activity profiles and providing synthetic versatility.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form thiazol-2-one derivatives.

Reduction: The chloro group can be reduced to form an amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the chloro group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles such as ammonia (NH₃) and amines can be used for substitution reactions.

Major Products Formed:

Oxidation: Thiazol-2-one derivatives.

Reduction: Amine derivatives.

Substitution: Various amine-substituted derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide serves as a crucial building block for synthesizing more complex molecules. Its unique thiazole ring allows for diverse chemical transformations, making it valuable in the development of new materials and chemicals.

Biology

Research has indicated that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer research. The following table summarizes its antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.015 |

The compound shows potent antibacterial effects, especially against Gram-positive bacteria like Staphylococcus aureus .

Medicine

In medicinal chemistry, this compound has been explored as a lead compound for developing new pharmaceuticals. Its mechanism of action includes enzyme inhibition, particularly acetylcholinesterase (AChE), with an IC50 value of approximately 43 nM, suggesting potential applications in treating neurodegenerative diseases. Additionally, it may induce ferroptosis, a regulated form of cell death that could be leveraged in cancer therapies.

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- In Vivo Efficacy : In animal models, administration of the compound resulted in significant reductions in bacterial load in infected tissues compared to controls.

- Combination Therapy : The compound demonstrated synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant bacterial strains.

Mechanism of Action

The mechanism by which 2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as an antimicrobial agent, it may inhibit bacterial enzymes or disrupt cell membranes. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Chloroacetamide derivatives share a common backbone of 2-chloro-N-(substituted-heterocycle)acetamide but differ in substituents, which critically influence their properties. Key comparisons include:

Notes:

- The piperidine-thiazole hybrid in the target compound increases molecular weight and complexity compared to simpler derivatives like 2-chloro-N-(thiazol-2-yl)-acetamide .

- Substituents such as dichlorophenyl (in ) or cyclohexyl (in ) enhance lipophilicity (higher LogP), whereas polar groups (e.g., piperidine) increase PSA, affecting solubility and bioavailability.

- The 2,4-dimethylphenyl derivative () has a lower PSA due to the absence of hydrogen-bonding heterocycles, favoring membrane permeability.

Crystallographic and Hydrogen-Bonding Trends

Biological Activity

2-Chloro-N-(1-thiazol-2-yl-piperidin-4-yl)-acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C10H14ClN3OS

- CAS Number : 1065484-54-9

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, including its antimicrobial, anticancer, and enzyme inhibition properties.

Antimicrobial Activity

Recent studies have demonstrated the compound's significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate strong efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

| Pseudomonas aeruginosa | 0.015 |

These values suggest that the compound exhibits potent antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Antifungal Activity

In addition to its antibacterial properties, this compound has been shown to possess antifungal activity:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

This indicates a promising potential for therapeutic applications in treating fungal infections .

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Enzyme Inhibition : The compound has been identified as an inhibitor of acetylcholinesterase (AChE), with an IC50 value of approximately 43 nM, suggesting potential applications in neurodegenerative diseases .

- Covalent Binding : Studies indicate that the thiazole ring may act as a Michael acceptor, facilitating covalent interactions with target proteins, which can lead to cytotoxic effects .

- Induction of Ferroptosis : Emerging research highlights the ability of thiazole derivatives to induce ferroptosis, a form of regulated cell death characterized by iron-dependent lipid peroxidation, indicating further therapeutic potential .

Case Studies

Several case studies have highlighted the efficacy of this compound in various experimental settings:

- In Vivo Efficacy : In animal models, administration of the compound resulted in significant reductions in bacterial load in infected tissues compared to controls.

- Combination Therapy : The compound has shown synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains .

Q & A

Q. Table 1. Synthetic Conditions for Key Intermediates

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| Piperidine acylation | Chloroacetyl chloride, Et₃N, DCM, 0°C | 85 | 96% | |

| Thiazole coupling | 2-Aminothiazole, EDC·HCl, DMF, rt | 72 | 94% |

Q. Table 2. Comparative Reactivity of Chloroacetamide Derivatives

| Derivative | Reaction Type | Solvent | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|---|

| Target compound | SN2 (with benzylamine) | DMF | 2.3 × 10⁻³ | |

| Pyrazole analog | SN1 (with H₂O) | THF | 1.1 × 10⁻⁴ |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.